

N-Hydroxy-2-phenylacetamide physicochemical characteristics

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Compound of Interest

Compound Name: *N-Hydroxy-2-phenylacetamide*

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An In-depth Technical Guide to the Physicochemical Characteristics of **N-Hydroxy-2-phenylacetamide**

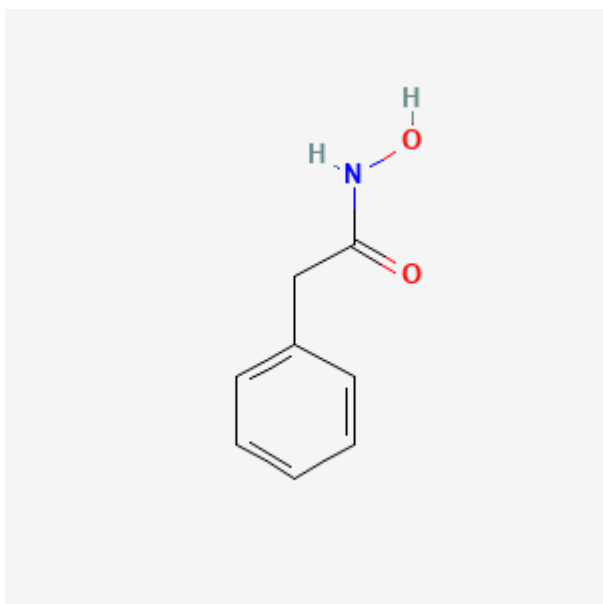
Abstract

N-Hydroxy-2-phenylacetamide, a hydroxamic acid derivative of phenylacetic acid, represents a molecule of significant interest within medicinal chemistry and materials science. Its structural motifs, featuring a lipophilic phenyl ring, a flexible ethyl linker, and a polar, acidic hydroxamic acid group, suggest a complex physicochemical profile critical to its behavior in both biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **N-Hydroxy-2-phenylacetamide**. In light of the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, validated methodologies required for its full characterization. Detailed, field-proven protocols are provided for determining its thermal properties, solubility, ionization constant (pKa), and lipophilicity (LogP), empowering researchers to generate reliable data for drug development and scientific investigation.

Chemical Identity and Structural Framework

The foundational step in characterizing any compound is establishing its unambiguous identity. **N-Hydroxy-2-phenylacetamide** is structurally distinct from its isomers, such as N-hydroxy-N-phenylacetamide, and its parent compound, 2-phenylacetamide. The precise arrangement of its functional groups dictates its chemical personality.

- IUPAC Name: **N-hydroxy-2-phenylacetamide**[\[1\]](#)
- Synonyms: Phenylacetohydroxamic acid, NSC-2544
- CAS Number: 5330-97-2
- Molecular Formula: $C_8H_9NO_2$ [\[1\]](#)
- 2D Structure:



Core Physicochemical Properties: A Summary

The interplay between a molecule's lipophilic and hydrophilic regions governs its macroscopic properties. The following table summarizes the key known and computed physicochemical parameters for **N-Hydroxy-2-phenylacetamide**. The absence of extensive experimental data in the literature underscores the importance of the methodologies detailed in the subsequent sections.

Property	Value / Range	Source / Method	Significance in Drug Development
Molecular Weight	151.16 g/mol	PubChem (Computed) [1]	Adherence to Lipinski's Rule of Five; influences diffusion rates.
Melting Point (°C)	Not Reported	-	Indicator of purity, lattice energy, and solid-state stability.
Boiling Point (°C)	Not Reported	-	Often not applicable; compound may decompose at high temperatures.
Aqueous Solubility	Not Reported	-	Crucial for formulation, dissolution, and systemic absorption.
LogP (Octanol/Water)	~0.7	PubChem (Computed) [1]	Measures lipophilicity; predicts membrane permeability and distribution.
pKa (Acid Dissociation Constant)	~8-9 (estimated)	General value for hydroxamic acids	Determines the charge state at physiological pH, affecting solubility and receptor binding.

Thermal Properties: Melting Point and Purity Assessment

The melting point is a critical thermal property that provides insights into the purity and crystalline structure of a compound. Differential Scanning Calorimetry (DSC) is the gold-

standard technique, offering high precision and the ability to measure the enthalpy of fusion, which is not possible with traditional capillary methods.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Causality Behind Experimental Choice: Why DSC?

Unlike simple visual melting point apparatus, DSC measures the heat flow required to raise the sample's temperature in comparison to an inert reference.[\[3\]](#)[\[5\]](#) This allows for the detection of the precise onset of melting, the peak melting temperature, and the energy absorbed during the phase transition (enthalpy of fusion). A sharp melting peak indicates high purity, while a broad peak or multiple peaks can signify impurities or polymorphism.[\[4\]](#) The determination of purity by DSC is considered a fast and reliable technique for eutectic systems.[\[4\]](#)

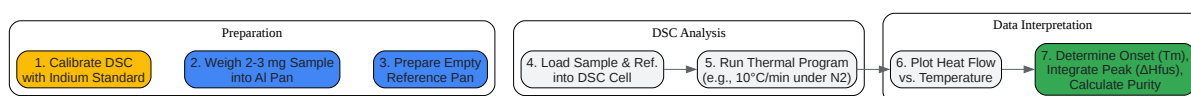
Experimental Protocol: Melting Point and Purity by DSC

This protocol outlines a self-validating system for the characterization of **N-Hydroxy-2-phenylacetamide**.

- Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (m.p. 156.6 °C).[\[4\]](#) This ensures the accuracy of the measurements.
- Sample Preparation: Accurately weigh approximately 2-3 mg of **N-Hydroxy-2-phenylacetamide** into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
- Thermal Program:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the cell at a starting temperature, for example, 25 °C.
 - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature well above the expected melting point (e.g., 200 °C).[\[4\]](#) A slower ramp rate (2 °C/min) can provide higher resolution.[\[4\]](#)
 - Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[\[4\]](#)

- Data Analysis:
 - Plot the heat flow (mW) versus temperature (°C).
 - The melting point is determined as the onset temperature of the endothermic peak.
 - Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_{fus}).
 - Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.[4]
- Validation: Perform the analysis in triplicate to ensure reproducibility. The results should agree within a narrow margin (e.g., ± 0.5 °C for melting point).

Visualization: DSC Experimental Workflow



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Caption: Workflow for Melting Point & Purity Determination by DSC.

Solubility Profile: Aqueous and Organic

Solubility is a cornerstone of drug development, directly impacting formulation, bioavailability, and administration routes. The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[6][7][8]

Causality Behind Experimental Choice: Why Shake-Flask?

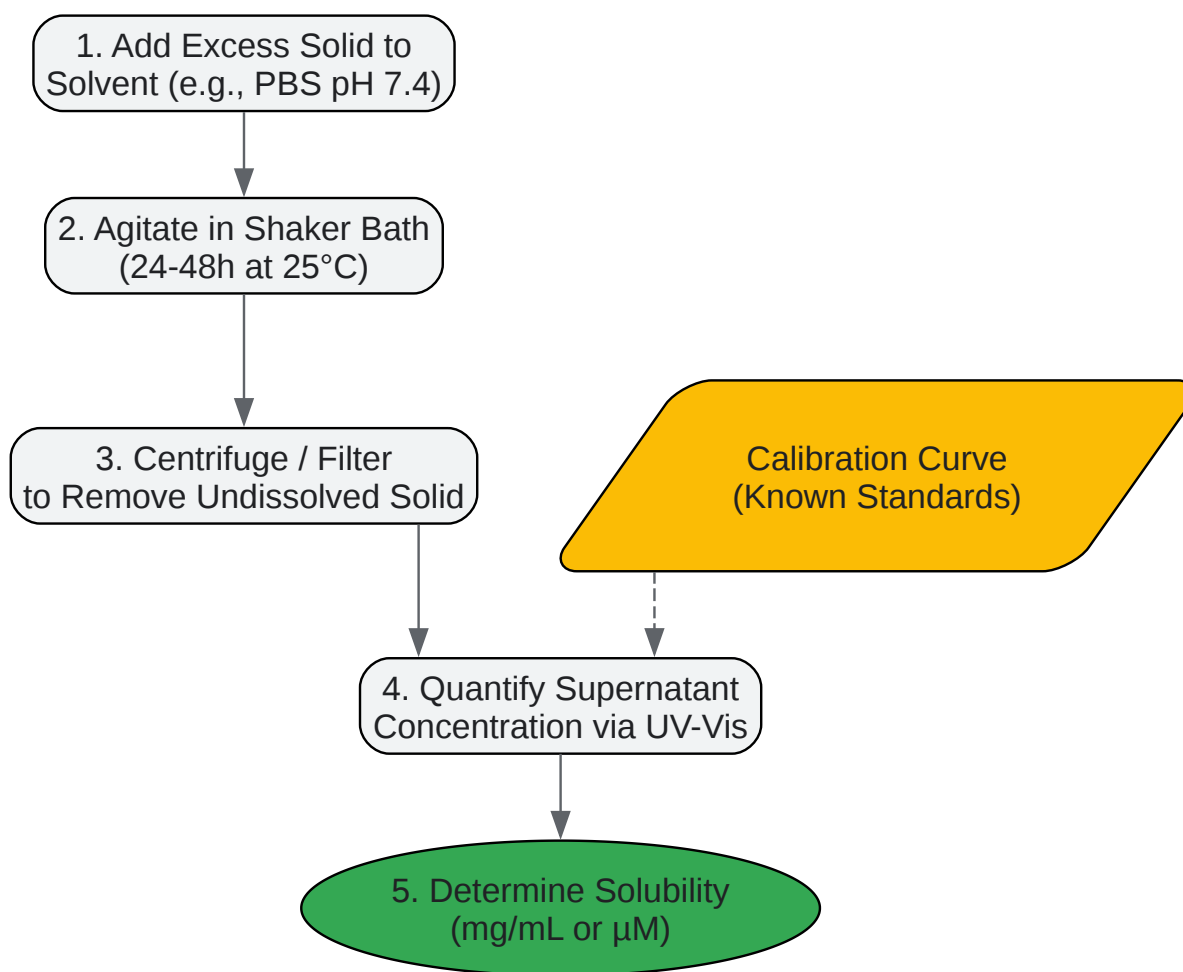
This method measures the true equilibrium solubility by allowing sufficient time for a saturated solution to form from an excess of solid material.^{[7][9]} This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by starting from a DMSO stock solution.^{[6][10]} For lead optimization and formulation, thermodynamic solubility is the more relevant and reliable parameter.

Experimental Protocol: Shake-Flask Solubility Determination

- **System Preparation:** Prepare a series of vials containing a fixed volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl to simulate gastric fluid, and various organic solvents like ethanol).
- **Sample Addition:** Add an excess amount of solid **N-Hydroxy-2-phenylacetamide** to each vial. The solid should be visibly present to ensure saturation is achieved.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^{[7][11]}
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Further clarify the supernatant by centrifuging at high speed or filtering through a 0.22 µm syringe filter.^[7]
- **Quantification:**
 - Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
 - Accurately dilute the clarified supernatant from the solubility experiment.
 - Measure the absorbance of the standard solutions and the diluted sample solution using a UV-Vis spectrophotometer at the compound's wavelength of maximum absorbance (λ_{max}).

- Construct a calibration curve (Absorbance vs. Concentration) from the standards and use it to determine the concentration of the saturated solution.[7]
- Validation: Each solvent system should be tested in triplicate. The final solubility is reported as the average concentration (e.g., in mg/mL or μM).

Visualization: Shake-Flask Solubility Workflow



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Caption: Workflow for Equilibrium Solubility by Shake-Flask Method.

Ionization Constant (pKa) Determination

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For **N-Hydroxy-2-phenylacetamide**, the N-hydroxy group is acidic. This parameter is paramount as it dictates the compound's charge, solubility, and ability to cross biological membranes at different physiological pH values. Potentiometric titration is a highly accurate and standard method for pKa determination.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Causality Behind Experimental Choice: Why Potentiometric Titration?

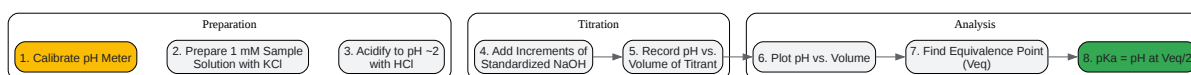
This technique directly measures the change in pH of a solution as a titrant (a strong base in this case) is added incrementally.[\[14\]](#)[\[15\]](#) The resulting titration curve provides a clear inflection point corresponding to the neutralization of the acidic proton, from which the pKa can be precisely calculated. It is a robust method that directly measures the fundamental property of ionization.[\[12\]](#)

Experimental Protocol: pKa Determination by Potentiometric Titration

- **System Setup & Calibration:** Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).[\[12\]](#)
- **Sample Preparation:** Accurately weigh a sample of **N-Hydroxy-2-phenylacetamide** and dissolve it in a suitable solvent, typically a co-solvent system (e.g., methanol/water) if aqueous solubility is low, to a known concentration (e.g., 1 mM).[\[12\]](#) Add a background electrolyte like KCl to maintain constant ionic strength.[\[12\]](#)[\[13\]](#)
- **Initial Acidification:** Adjust the initial pH of the sample solution to a low value (e.g., pH 2-3) using a standardized HCl solution to ensure the hydroxamic acid is fully protonated.[\[12\]](#)
- **Titration:**
 - Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.
 - Slowly add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette.

- Record the pH value after each addition, allowing the reading to stabilize. Add smaller increments of titrant near the equivalence point where the pH changes most rapidly.[15]
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added.
 - Determine the equivalence point (Veq), which is the point of maximum slope on the curve (or the peak of the first derivative plot, $\Delta\text{pH}/\Delta V$ vs. V).
 - The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal.[15]
- Validation: Perform at least three replicate titrations to ensure the pKa value is reproducible. [12]

Visualization: Potentiometric Titration Workflow



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